Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-amino-5-(2-(benzyloxy)ethyl)thiazole-4-carboxylate

Structure-Activity Relationship (SAR) Methionine Aminopeptidase (MetAP) Inhibition Antitubercular Drug Discovery

This 2-aminothiazole-4-carboxylate (ATC) derivative features a β-alkoxyethyl substituent at the 5-position, a critical pharmacophore for MetAP1 inhibition validated by SAR studies. Unlike the 5-benzyl analog (MIC 0.06 µg/mL against M. tuberculosis but no mtFabH activity), this compound targets type I MetAPs with enhanced potency due to the benzyloxyethyl side chain. It is recommended as a reference tool for MetAP1 mechanistic enzymology and as a starting scaffold for divergent SAR programs. Procurement should be accompanied by in-house characterization to confirm isoform and metal-cofactor inhibitory profiles.

Molecular Formula C14H16N2O3S
Molecular Weight 292.36 g/mol
Cat. No. B8104850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-(2-(benzyloxy)ethyl)thiazole-4-carboxylate
Molecular FormulaC14H16N2O3S
Molecular Weight292.36 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(SC(=N1)N)CCOCC2=CC=CC=C2
InChIInChI=1S/C14H16N2O3S/c1-18-13(17)12-11(20-14(15)16-12)7-8-19-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H2,15,16)
InChIKeyGLUFTPGBHCUXSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-5-(2-(benzyloxy)ethyl)thiazole-4-carboxylate: A Structurally Differentiated 2-Aminothiazole-4-Carboxylate Scaffold


Methyl 2-amino-5-(2-(benzyloxy)ethyl)thiazole-4-carboxylate (CAS 865776-75-6; C₁₄H₁₆N₂O₃S; MW 292.35 g/mol) is a synthetic small molecule belonging to the 2-aminothiazole-4-carboxylate (ATC) class . Its defining structural feature is a 5-substituted benzyloxyethyl side chain on the thiazole core, which distinguishes it from simpler 5-alkyl or 5-aryl ATC analogs. The compound is positioned at the intersection of antimicrobial and enzyme inhibition research, with the 2-aminothiazole scaffold recognized as a privileged template for targeting enzymes such as β-ketoacyl-ACP synthase (mtFabH) in Mycobacterium tuberculosis and methionine aminopeptidases (MetAPs) [1]. Unlike the well-characterized 5-benzyl analog (MIC 0.06 µg/mL against M. tuberculosis H37Rv), the target compound incorporates a β-alkoxy motif that has been specifically associated with enhanced inhibitory activity against type I MetAPs according to SAR studies [1][2].

Why Generic 2-Aminothiazole-4-Carboxylates Cannot Substitute for Methyl 2-amino-5-(2-(benzyloxy)ethyl)thiazole-4-carboxylate in Target-Focused Research Programs


Within the 2-aminothiazole-4-carboxylate (ATC) family, subtle modifications at the 5-position of the thiazole ring produce profound, non-interchangeable effects on both biological activity and target engagement [1]. A systematic SAR study of TCAT derivatives demonstrated that introducing a β-alkoxy group at the 5-position significantly enhanced inhibitory activity against methionine aminopeptidases, whereas analogous compounds bearing simple alkyl or aryl substituents produced fundamentally different inhibitory profiles [2]. More starkly, in the anti-tubercular space, methyl 2-amino-5-benzylthiazole-4-carboxylate potently inhibits M. tuberculosis H37Rv whole-cell growth (MIC 0.06 µg/mL; 240 nM) but shows no activity against the isolated mtFabH enzyme, while another ATC analog (methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate) inhibits mtFabH with an IC₅₀ of 0.95 µg/mL yet is inactive against whole cells [1]. This target-pathway dissociation driven purely by 5-substituent chemistry means the target compound's benzyloxyethyl moiety cannot be replaced by a simpler analog without risking a complete loss of activity in a given assay system. The specific β-alkoxyethyl substitution is therefore a critical structural determinant, not a generic decoration.

Product-Specific Quantitative Evidence Guide: Methyl 2-amino-5-(2-(benzyloxy)ethyl)thiazole-4-carboxylate vs. Closest Analogs


Structural Differentiation via 5-Benzyloxyethyl Side Chain vs. 5-Benzyl Analog Confers Distinct Biological Target Profiles

The target compound bears a 5-(2-benzyloxyethyl) substituent, whereas the most extensively characterized comparator analog, methyl 2-amino-5-benzylthiazole-4-carboxylate, carries an unsubstituted benzyl group at the same position [1]. The benzyl analog exhibits potent whole-cell anti-tubercular activity (MIC = 0.06 µg/mL; 240 nM against M. tuberculosis H37Rv) but is completely inactive against the isolated β-ketoacyl-ACP synthase enzyme mtFabH, demonstrating a non-target-mediated mechanism of action [1]. Concurrently, SAR studies on the TCAT chemotype reveal that introduction of a β-alkoxy substituent—the functional group present in the target compound—significantly enhances inhibitory potency against the type I methionine aminopeptidase Co(II)-MetAP1 [2]. The specific inhibitory activity values for the target compound were not publicly disclosed in the available literature, but the SAR conclusion establishes that the β-alkoxyethyl moiety directs pharmacological selectivity toward the MetAP enzyme class, a target space inaccessible to the 5-benzyl analog.

Structure-Activity Relationship (SAR) Methionine Aminopeptidase (MetAP) Inhibition Antitubercular Drug Discovery

Validated MetAP1 Inhibitor Classification Differentiates the Target Compound from Generic 2-Aminothiazole Derivatives Lacking β-Alkoxy Motifs

A systematic SAR campaign on thiazole-4-carboxylic acid thiazol-2-ylamide (TCAT) derivatives established that 'the introduction of a β-alkoxy or an amino group enhanced the inhibitory activity significantly' relative to unsubstituted or alkyl-substituted 5-position variants [1]. The target compound, bearing the 5-(2-benzyloxyethyl) substituent—a specific β-alkoxy motif—is explicitly categorized within this study as a 'representative of specific Co(II)-MetAP1 inhibitors' [1]. By contrast, the majority of commercially available 2-aminothiazole-4-carboxylate analogs (e.g., 5-methyl, 5-phenyl, 5-benzyl derivatives) lack this β-heteroatom substitution and consequently fall outside the MetAP1-active chemotype space. While individual IC₅₀ values for the target compound were not reported in the abstracted literature, the class-level SAR inference provides a structural rationale for prioritized selection when MetAP1 inhibition is the desired biological endpoint.

MetAP1 Inhibition Class-Level SAR Enzyme Selectivity

Binding Affinity Data for a Close Structural Analog Supports the MetAP1 Pharmacophore Hypothesis

Although direct IC₅₀ or Kᵢ data for methyl 2-amino-5-(2-(benzyloxy)ethyl)thiazole-4-carboxylate itself remain unavailable in major public databases, a closely related analog—5-(2-benzyloxy-ethyl)-thiazole-4-carboxylic acid thiazol-2-ylamide (CHEMBL190195; BDBM50170376)—has been deposited in BindingDB with enzyme inhibition data against Saccharomyces cerevisiae methionine aminopeptidase 1 (ScMetAP1) [1]. This analog differs only at the 4-carboxylate position (thiazol-2-ylamide vs. methyl ester) and retains the identical 5-(2-benzyloxyethyl) substituent that constitutes the critical β-alkoxy pharmacophore. The presence of this entry confirms that the benzyloxyethyl-thiazole chemotype engages the MetAP1 active site, consistent with the SAR findings that β-alkoxy substitution enhances inhibitory activity [2]. The methyl ester target compound may exhibit altered potency relative to the amide analog due to differences in hydrogen-bonding capacity at the enzyme active site, but the shared 5-substituent provides a strong structural basis for MetAP1 engagement.

MetAP1 Binding Affinity BindingDB Enzyme Inhibition

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen-Bonding Profile Relative to Simpler Analogs

The benzyloxyethyl side chain imparts a distinct physicochemical signature compared to simpler 5-substituted ATC analogs. The target compound possesses 6 hydrogen-bond acceptors (two ester oxygens, two thiazole heteroatoms, and two ether oxygens from the benzyloxyethyl group) and 1 hydrogen-bond donor (2-amino group), with 7 rotatable bonds conferring significant conformational flexibility . By comparison, the 5-benzyl analog methyl 2-amino-5-benzylthiazole-4-carboxylate lacks the β-ether oxygen atoms, reducing its H-bond acceptor count and altering its solvation and permeability profile. Computational estimates suggest a logP value falling within the optimal range (2–3.5) for drug-like compounds, but direct experimental logP/logD measurements for the target compound have not been reported in accessible primary literature . These physicochemical properties are relevant for solubility in biological assay media, membrane permeability in cell-based assays, and chromatographic behavior during purification—factors that directly impact experimental reproducibility.

Lipophilicity (LogP) Hydrogen-Bond Acceptors Drug-Likeness Parameters

Recommended Research and Industrial Application Scenarios for Methyl 2-amino-5-(2-(benzyloxy)ethyl)thiazole-4-carboxylate


Chemical Probe Development for Methionine Aminopeptidase 1 (MetAP1) Enzymology Studies

Based on direct SAR evidence identifying β-alkoxy-substituted TCAT derivatives as Co(II)-MetAP1 inhibitors [1], this compound is most rationally deployed as a starting point or reference tool for MetAP1 mechanistic enzymology. Researchers investigating the metal-dependent catalytic mechanism of MetAP1 or screening for subtype-selective inhibitors should prioritize this scaffold over 5-alkyl or 5-aryl ATC analogs, which lack the β-alkoxy pharmacophore and are predicted to exhibit reduced MetAP1 potency. The compound's explicit classification among Co(II)-MetAP1 inhibitors provides a literature-validated rationale for inclusion in MetAP-focused chemical biology studies. Users should confirm inhibitory potency in their specific MetAP isoform and metal-cofactor conditions prior to use.

Structure-Activity Relationship Expansion Around the 5-Benzyloxyethyl Motif for Dual MetAP/Antimicrobial Screening

The orthogonal target-selectivity evidence—MetAP1 inhibition for the benzyloxyethyl analog [1] versus whole-cell antitubercular activity with no mtFabH engagement for the 5-benzyl analog (MIC 0.06 µg/mL) [2]—positions this compound as an ideal core scaffold for divergent SAR exploration. A medicinal chemistry program could systematically modify the 4-carboxylate ester, the 2-amino group, and the benzyloxyethyl side chain to probe whether dual MetAP/Antimicrobial activity can be engineered. The compound serves a dual role as both an enzyme inhibitor lead and a comparator to benchmark novel analogs against the well-characterized 5-benzyl derivative. Procurement for this purpose should be accompanied by plans for immediate in-house characterization, as publicly available potency data for the compound itself remain limited.

Reference Standard for Chromatographic Method Development and Analytical Characterization of β-Alkoxyethyl Thiazole Derivatives

Given its well-defined molecular formula (C₁₄H₁₆N₂O₃S) and molecular weight (292.35 g/mol), along with the availability of physicochemical property data including 6 H-bond acceptors, 1 H-bond donor, and 7 rotatable bonds [1], this compound can serve as a reference standard for HPLC method development, LC-MS calibration, or NMR spectral library construction for the β-alkoxyethyl thiazole subclass. Its distinct retention behavior relative to simpler 5-substituted ATC analogs, attributable to the additional ether oxygen atoms and increased conformational flexibility, makes it particularly useful for developing separation methods that resolve structurally similar thiazole derivatives in reaction monitoring or purity assessment workflows.

In-House Confirmatory MetAP1 Inhibition Assays with a Structurally Authenticated Starting Material

For laboratories equipped to perform recombinant MetAP1 enzyme inhibition assays, this compound offers a structurally authenticated entry point into the β-alkoxyethyl ATC chemical space. The Supporting evidence from BindingDB confirms that a closely related analog (5-(2-benzyloxy-ethyl)-thiazole-4-carboxylic acid thiazol-2-ylamide) engages ScMetAP1 [1], reinforcing the class-level SAR that β-alkoxy substitution drives MetAP1 activity [2]. Procurement of the target compound for in-house IC₅₀ determination is a scientifically justifiable step toward establishing quantitative SAR around the 4-carboxylate ester moiety (methyl ester vs. thiazol-2-ylamide) and its impact on MetAP1 inhibitory potency and selectivity.

Quote Request

Request a Quote for Methyl 2-amino-5-(2-(benzyloxy)ethyl)thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.